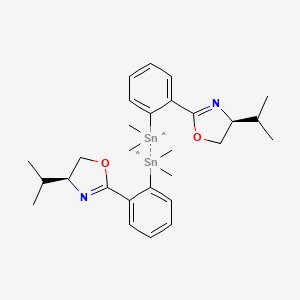
1,2-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1,1,2,2-tetramethyldistannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1,1,2,2-tetramethyldistannane is a complex organotin compound. This compound is notable for its unique structure, which includes two oxazoline rings and a distannane core. Organotin compounds are widely studied due to their applications in various fields, including catalysis, materials science, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1,1,2,2-tetramethyldistannane typically involves the following steps:
Formation of the Oxazoline Rings: The oxazoline rings are synthesized from the corresponding amino alcohols and carboxylic acids under dehydrating conditions.
Coupling with Tin Precursors: The oxazoline derivatives are then coupled with tin precursors such as tetramethyltin under controlled conditions to form the distannane core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1,1,2,2-tetramethyldistannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the distannane core to lower oxidation states.
Substitution: The oxazoline rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Tin oxides and modified oxazoline derivatives.
Reduction: Reduced tin species and modified oxazoline derivatives.
Substitution: Substituted oxazoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,2-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1,1,2,2-tetramethyldistannane has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1,1,2,2-tetramethyldistannane involves its interaction with molecular targets such as enzymes and receptors. The oxazoline rings can bind to active sites, while the distannane core can participate in redox reactions, altering the activity of the target molecules. This dual functionality makes it a versatile compound in various applications.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: An organophosphorus compound with a similar bidentate ligand structure.
1,2-Bis(trimethylsilyl)benzene: A silicon-containing compound with a similar structural motif.
Uniqueness
1,2-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)-1,1,2,2-tetramethyldistannane is unique due to its combination of oxazoline rings and a distannane core, which imparts distinct chemical and physical properties. This combination allows for versatile applications in catalysis, materials science, and medicinal chemistry, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C28H40N2O2Sn2 |
|---|---|
Peso molecular |
674.0 g/mol |
InChI |
InChI=1S/2C12H14NO.4CH3.2Sn/c2*1-9(2)11-8-14-12(13-11)10-6-4-3-5-7-10;;;;;;/h2*3-6,9,11H,8H2,1-2H3;4*1H3;;/t2*11-;;;;;;/m11....../s1 |
Clave InChI |
XURCEQLABFGPAF-ZFMXBFSXSA-N |
SMILES isomérico |
CC(C)[C@H]1COC(=N1)C2=CC=CC=C2[Sn](C)C.CC(C)[C@H]1COC(=N1)C2=CC=CC=C2[Sn](C)C |
SMILES canónico |
CC(C)C1COC(=N1)C2=CC=CC=C2[Sn](C)C.CC(C)C1COC(=N1)C2=CC=CC=C2[Sn](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















